molecular formula C11H7NO B1175535 3-Methyl-4-Nitropyridine-N-Oxide CAS No. 1074-73-2

3-Methyl-4-Nitropyridine-N-Oxide

Cat. No.: B1175535
CAS No.: 1074-73-2
InChI Key:
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Description

3-Methyl-4-Nitropyridine-N-Oxide is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by the presence of a nitro group at the fourth position and a methyl group at the third position, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-Nitropyridine-N-Oxide can be synthesized through the oxidation of 3-methyl-4-nitropyridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-4-Nitropyridine-N-Oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-Nitropyridine-N-Oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various biomolecules, potentially affecting cellular pathways .

Comparison with Similar Compounds

  • 2-Methyl-4-Nitropyridine-N-Oxide
  • 4-Chloropyridine-N-Oxide
  • 4-Cyanopyridine-N-Oxide
  • 3-Nitropyridine

Comparison: 3-Methyl-4-Nitropyridine-N-Oxide is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1074-73-2

Molecular Formula

C11H7NO

Molecular Weight

0

Origin of Product

United States

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